N'-(2-chlorophenyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide
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Overview
Description
N'-(2-chlorophenyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound features a complex structure with a chlorophenyl group and a thiophen-furan moiety, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2-chlorophenyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki–Miyaura coupling reaction can be adapted for large-scale production by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N'-(2-chlorophenyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N'-(2-chlorophenyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N'-(2-chlorophenyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N'-(2-chlorophenyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide can be compared with other similar compounds, such as:
Thiophene derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Furan derivatives: Used in various chemical and pharmaceutical applications due to their unique chemical properties.
Oxalamide derivatives: Investigated for their potential therapeutic applications, including enzyme inhibition and receptor modulation.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological and chemical properties.
Biological Activity
N'-(2-chlorophenyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Structural Characteristics
The compound is characterized by:
- Chlorophenyl Group : This moiety is known for its role in enhancing lipophilicity and biological activity.
- Thiophene Ring : Contributes to the electronic properties and biological interactions.
- Furan Moiety : Often associated with various pharmacological activities.
These structural components suggest that this compound may interact with multiple biological targets, influencing various biological pathways.
Synthesis
The synthesis of this compound generally involves multi-step organic reactions, often utilizing coupling reagents and optimizing reaction conditions to achieve high yields. A common synthetic route includes:
- Formation of the thiophene and furan rings.
- Coupling reactions to attach the chlorophenyl group.
- Final modification to yield the desired amide structure.
Pharmacological Properties
Research indicates that compounds structurally similar to this compound exhibit various biological activities, including:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Suprofen | Contains thiophene | Anti-inflammatory |
Articaine | Contains thiophene | Local anesthetic |
Sulfamethoxazole | Sulfonamide derivative | Antibacterial |
The unique combination of chlorophenyl, thiophene, and furan moieties in this compound may confer distinct reactivity and potential biological properties not typically found in other compounds.
Preliminary studies suggest that the compound may interact with various enzymes and receptors, potentially leading to significant biological effects. Interaction studies using techniques such as molecular docking and binding affinity assays are essential for elucidating its mechanism of action. These studies can provide insights into how the compound modulates specific biological pathways.
Case Studies
- Anticancer Activity : Research has shown that derivatives with similar structural features exhibit anticancer properties. For example, a study on substituted benzylidene derivatives indicated promising cytotoxic effects against various cancer cell lines, suggesting potential applications for this compound in cancer therapy .
- Anti-inflammatory Effects : Compounds containing thiophene rings have been documented to possess anti-inflammatory properties. This suggests that this compound could be explored further for its potential in treating inflammatory diseases .
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3S/c18-12-4-1-2-5-13(12)20-17(22)16(21)19-10-11-7-8-14(23-11)15-6-3-9-24-15/h1-9H,10H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDOGUTYWSZGGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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